3,4-Bis(carboxymethyl)hexanedioic acid

Conformational flexibility Ligand design Coordination chemistry

3,4-Bis(carboxymethyl)hexanedioic acid (CAS 90927-67-6), molecular formula C10H14O8 and molecular weight 262.21 g/mol, is an aliphatic tetracarboxylic acid featuring a six-carbon hexanedioic acid backbone substituted with two carboxymethyl groups at the 3- and 4-positions. It possesses four carboxylic acid functionalities, classifying it within the polycarboxylic acid family relevant to metal chelation, crosslinking, and coordination polymer chemistry.

Molecular Formula C10H14O8
Molecular Weight 262.21 g/mol
CAS No. 90927-67-6
Cat. No. B15428467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(carboxymethyl)hexanedioic acid
CAS90927-67-6
Molecular FormulaC10H14O8
Molecular Weight262.21 g/mol
Structural Identifiers
SMILESC(C(CC(=O)O)C(CC(=O)O)CC(=O)O)C(=O)O
InChIInChI=1S/C10H14O8/c11-7(12)1-5(2-8(13)14)6(3-9(15)16)4-10(17)18/h5-6H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
InChIKeyQQWFRNMWRBGVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(carboxymethyl)hexanedioic Acid (CAS 90927-67-6): Procurement-Grade Profile and Class Positioning


3,4-Bis(carboxymethyl)hexanedioic acid (CAS 90927-67-6), molecular formula C10H14O8 and molecular weight 262.21 g/mol, is an aliphatic tetracarboxylic acid featuring a six-carbon hexanedioic acid backbone substituted with two carboxymethyl groups at the 3- and 4-positions [1]. It possesses four carboxylic acid functionalities, classifying it within the polycarboxylic acid family relevant to metal chelation, crosslinking, and coordination polymer chemistry. Computed physicochemical properties include an XLogP3 of -1.3, four hydrogen bond donors, eight hydrogen bond acceptors, nine rotatable bonds, and a topological polar surface area of 149 Ų [1]. A crystallographic entry is deposited in the Cambridge Structural Database, confirming its structural tractability for rational design [2].

Why 3,4-Bis(carboxymethyl)hexanedioic Acid Cannot Be Directly Replaced by Adipic Acid, BTCA, or EDTA in Demand-Sensitive Procurement


Although 3,4-bis(carboxymethyl)hexanedioic acid shares a hexanedioic acid core with adipic acid (a commodity dicarboxylic acid) and a tetracarboxylic acid functional group count with 1,2,3,4-butanetetracarboxylic acid (BTCA), its unique spatial arrangement of carboxyl groups—four carboxyls arrayed along an extended six-carbon backbone with a 3,4-bis(carboxymethyl) substitution pattern—is not replicated by any common generic alternative [1][2]. Adipic acid provides only two carboxyl groups, limiting its crosslinking density and metal-binding stoichiometry [2]. BTCA, while also a tetracarboxylic acid, possesses a shorter four-carbon backbone and lower rotatable bond count (7 vs. 9), constraining its conformational adaptability and achievable coordination geometries [1][3]. EDTA introduces nitrogen-based coordination sites that are incompatible with nitrogen-sensitive catalytic, electronic, or environmental applications [4]. Substituting without verifying the positional and backbone-specific structural characteristics risks compromising reaction outcomes, material performance, and reproducibility.

3,4-Bis(carboxymethyl)hexanedioic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Rotatable Bond Count and Conformational Flexibility: 3,4-Bis(carboxymethyl)hexanedioic Acid vs. BTCA

The target compound exhibits nine rotatable bonds compared to seven for 1,2,3,4-butanetetracarboxylic acid (BTCA), reflecting its extended hexane backbone and 3,4-bis(carboxymethyl) substitution pattern [1][2]. This higher rotatable bond count translates to greater conformational degrees of freedom, enabling the compound to adopt a wider range of binding geometries when chelating metal ions or crosslinking polymer chains. Adipic acid, with only five rotatable bonds and two carboxyl groups, is further constrained in both flexibility and binding capacity [3].

Conformational flexibility Ligand design Coordination chemistry

Lipophilicity (XLogP3) Differentiation: 3,4-Bis(carboxymethyl)hexanedioic Acid vs. BTCA

The computed XLogP3 value for the target compound is -1.3, indicating higher lipophilicity than BTCA (XLogP3 = -1.7) and lower than adipic acid (XLogP3 = 0.1) [1][2][3]. This intermediate lipophilicity arises from the longer hydrocarbon backbone, which imparts moderate hydrophobic character while retaining substantial aqueous solubility via its four carboxyl groups. For applications requiring balanced partitioning between aqueous and organic phases—such as phase-transfer catalysis or formulation of amphiphilic materials—this property profile offers a distinct advantage over the more hydrophilic BTCA or the less functionalized adipic acid.

Lipophilicity Membrane permeability Drug delivery

Crosslinking Density and Thermal Stability: Tetracarboxylic Acid Class Advantage vs. Di- and Tri-Carboxylic Acids

In a controlled comparative study of polyvinyl alcohol (PVA) crosslinking using polycarboxylic acids with varying carboxyl group counts, the tetracarboxylic acid (BTCA) demonstrated a 127% increase in mechanical strength over neat PVA and a decomposition temperature of 450 °C, substantially exceeding the triacid (citric acid, 378 °C) and diacid (malonic acid, 350 °C) [1]. As a tetracarboxylic acid with four carboxyl groups and an extended aliphatic backbone, 3,4-bis(carboxymethyl)hexanedioic acid is expected to deliver comparable or enhanced crosslinking densification relative to di- and tri-acid alternatives. The additional conformational flexibility (9 rotatable bonds) may further facilitate the formation of more uniform crosslink networks compared to the shorter BTCA scaffold.

Crosslinking Thermal stability Polymer films

Nitrogen-Free Chelation Architecture: 3,4-Bis(carboxymethyl)hexanedioic Acid vs. EDTA

Unlike EDTA, which contains two tertiary amine nitrogen atoms essential for its hexadentate coordination mode, the target compound is comprised entirely of carbon, hydrogen, and oxygen, providing exclusively oxygen-based coordination sites [1][2]. This nitrogen-free architecture is advantageous in applications where nitrogen can act as a catalyst poison (e.g., in certain olefin polymerization or hydrogenation reactions), contribute to undesirable nitrosamine formation, or introduce environmental persistence concerns associated with aminopolycarboxylates. The target compound's four carboxyl groups provide tetradentate-to-octadentate binding capacity (depending on coordination mode) without nitrogen, positioning it as a functional alternative to EDTA in nitrogen-sensitive contexts.

Metal chelation Biodegradable chelating agents Environmental chemistry

Crystallographic Structure Availability Enabling Rational Design

The crystal structure of 3,4-bis(carboxymethyl)hexanedioic acid has been determined and deposited in the Cambridge Structural Database (CCDC), providing unit cell parameters, atomic coordinates, and hydrogen-bonding network details [1]. This structural information enables computational docking studies, molecular dynamics simulations, and rational design of metal-organic frameworks or supramolecular assemblies directly incorporating the compound. In contrast, many positional isomers of hexanetetracarboxylic acid lack publicly available single-crystal structural data, placing the target compound at an advantage for structure-guided procurement and research applications.

Crystal engineering Structure-based design Cambridge Structural Database

3,4-Bis(carboxymethyl)hexanedioic Acid: Evidence-Backed Application Scenarios for Procurement and Research Use


High-Density Crosslinking Agent for Thermally Stable Polymer Films and Nanocomposites

Based on the tetracarboxylic acid class advantage in crosslinking efficiency—where tetracarboxylic acids deliver a 127% strength enhancement and decomposition temperatures 72–100 °C higher than di- and tri-carboxylic acid counterparts [1]—3,4-bis(carboxymethyl)hexanedioic acid is a strong candidate for crosslinking polyvinyl alcohol, cellulose, and other hydroxyl-containing polymers in applications requiring elevated thermal stability, such as flame-retardant textiles, high-temperature filtration membranes, and durable nanocomposite films. The compound's nine rotatable bonds [2] may enable more uniform crosslink networks than the shorter-chain BTCA, potentially improving film homogeneity.

Flexible Tetracarboxylate Linker for Metal-Organic Framework (MOF) Synthesis

The extended hexane backbone and high rotatable bond count (9 bonds) [2] make 3,4-bis(carboxymethyl)hexanedioic acid a conformationally adaptable organic linker for the construction of flexible or 'breathing' metal-organic frameworks. The availability of single-crystal structural data via the Cambridge Structural Database [3] further supports its use in rational MOF design, where linker geometry prediction is critical for pore size engineering and guest-selective adsorption applications.

Nitrogen-Free Chelating Agent for Catalysis-Sensitive and Biodegradable Formulations

In catalytic systems where nitrogen-containing ligands poison transition metal catalysts, or in environmentally regulated formulations requiring biodegradable chelators free of aminopolycarboxylate residues, the target compound's entirely oxygen-based coordination architecture [2][4] provides a functional alternative to EDTA. Its four carboxyl groups offer multidentate binding capacity adequate for alkaline-earth and transition metal sequestration without introducing heteroatom-related complications.

Building Block for Structure-Guided Supramolecular and Crystal Engineering Research

The deposited crystallographic data for 3,4-bis(carboxymethyl)hexanedioic acid [3] enables researchers to perform computational modeling, hydrogen-bond network analysis, and co-crystal design prior to experimental synthesis. This structure-first approach reduces procurement risk by allowing in silico validation of whether the compound's carboxyl group geometry and backbone conformation are compatible with the intended supramolecular synthon or porous framework topology.

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